molecular formula C18H20N2O3S B7058714 2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole

2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole

Cat. No.: B7058714
M. Wt: 344.4 g/mol
InChI Key: JZXWQLIKRRDMJY-UHFFFAOYSA-N
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Description

2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole is a complex organic compound that features an indole core, a piperidine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core. The furan moiety is then attached through a sulfonylation reaction, where a sulfonyl chloride derivative of 5-methylfuran is reacted with the piperidine-indole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity, while the furan moiety can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(5-methylfuran-2-yl)piperidin-2-yl]-1H-indole: Lacks the sulfonyl group, which can affect its reactivity and binding properties.

    2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-pyrrole: Similar structure but with a pyrrole core instead of indole, which can alter its biological activity.

Uniqueness

The presence of the sulfonyl group in 2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole makes it unique compared to other similar compounds. This group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-9-10-18(23-13)24(21,22)20-11-5-4-8-17(20)16-12-14-6-2-3-7-15(14)19-16/h2-3,6-7,9-10,12,17,19H,4-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXWQLIKRRDMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)N2CCCCC2C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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